

An In-depth Technical Guide to the Mechanism of Action of Nitroindazole Derivatives

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Compound of Interest

Compound Name: 6-methyl-7-nitro-1H-indazole

Cat. No.: B1270186

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Disclaimer: Direct experimental data on the mechanism of action of **6-methyl-7-nitro-1H-indazole** is limited in publicly available scientific literature.^{[1][2]} This guide will, therefore, focus on the well-characterized mechanisms of closely related and representative nitroindazole compounds, primarily 7-nitroindazole and various 6-nitro-1H-indazole derivatives, to provide a comprehensive understanding of this class of molecules for researchers, scientists, and drug development professionals.

Introduction to Nitroindazoles

Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4][5]} The introduction of a nitro group to the indazole scaffold often imparts specific biological activities, with the position of the nitro group influencing the compound's primary mechanism of action. Notably, many nitroindazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS).^{[6][7][8][9]}

Primary Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition

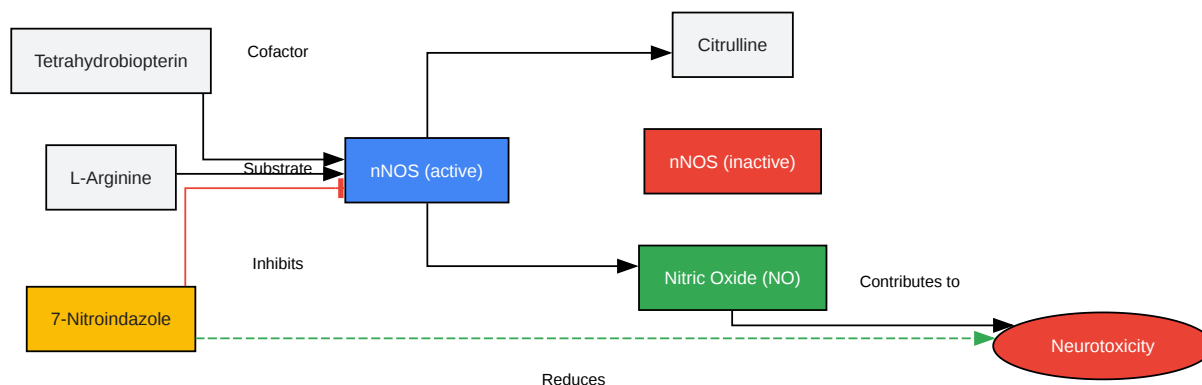
The most prominent mechanism of action for many nitroindazoles is the inhibition of nitric oxide synthase (NOS) enzymes.^{[6][7][8]} NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS:

- Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue and plays a role in neurotransmission.
- Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli.
- Endothelial NOS (eNOS or NOS-3): Located in the endothelium and involved in regulating vascular tone.

7-Nitroindazole (7-NI) is a well-studied and selective inhibitor of neuronal nitric oxide synthase (nNOS).^{[6][10]} It acts by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the nNOS active site.^[10] By inhibiting nNOS, 7-NI reduces the production of nitric oxide in neuronal tissues.^[6] This has significant implications for conditions where excessive NO production is implicated in neurotoxicity, such as in neurodegenerative diseases and excitotoxicity.^{[6][11]}

The inhibition of nNOS by 7-nitroindazole has been shown to have neuroprotective effects.^{[6][9][10]} By reducing NO levels, it can decrease the formation of peroxynitrite, a highly reactive and damaging species formed from the reaction of NO with superoxide radicals.^{[6][11]} This reduction in oxidative stress is a key aspect of its neuroprotective mechanism.^[6]

While 7-nitroindazole is a selective nNOS inhibitor, other nitroindazoles, such as 6-nitroindazole, have also been shown to inhibit NOS and exhibit biological effects like smooth muscle relaxation.^[12] However, this relaxation effect may also be independent of NOS inhibition.^[12]



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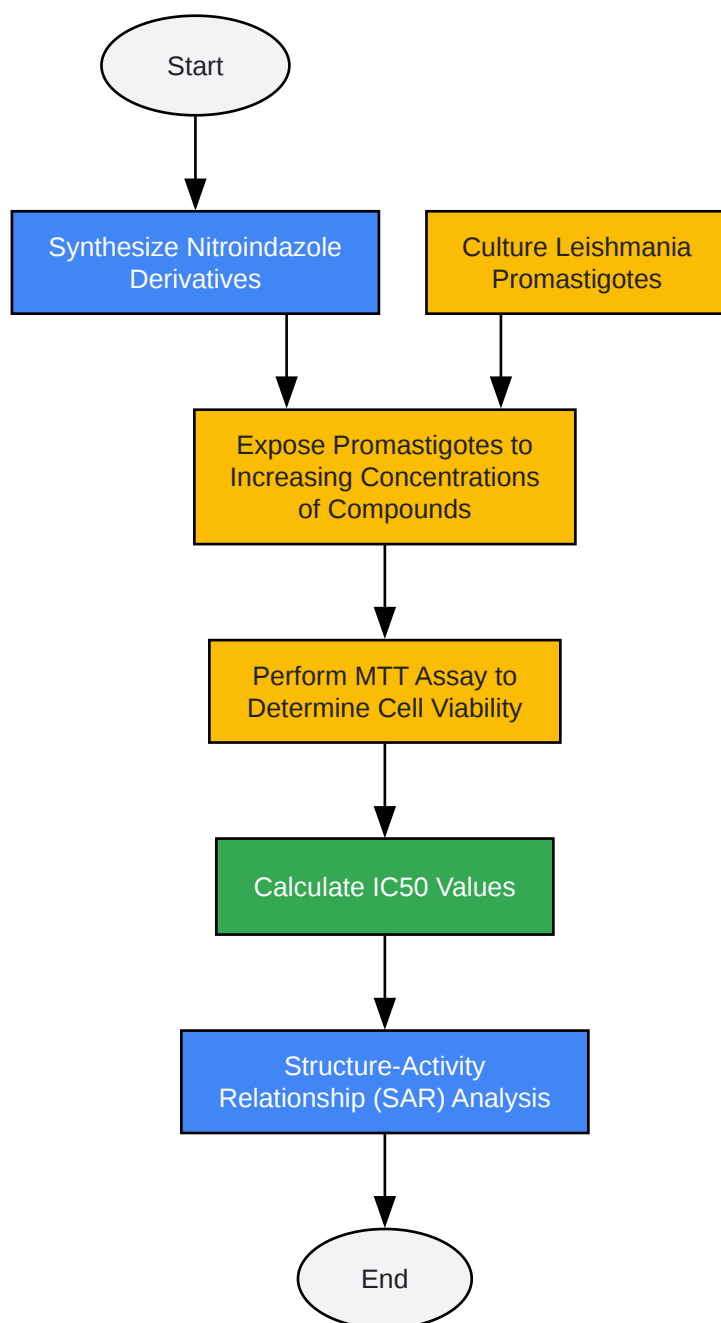
Caption: nNOS Inhibition by 7-Nitroindazole.

Other Biological Activities and Mechanisms

Nitroindazole derivatives have demonstrated a range of other biological activities beyond NOS inhibition, suggesting multiple mechanisms of action.

Derivatives of 6-nitroindazole have shown promising anticancer properties.^[7] Their mechanism of action in this context involves the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in various cancer cell lines.^[7] Some derivatives are also being explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor-induced immunosuppression.^[7]

Several nitroindazole derivatives have exhibited significant antibacterial, antifungal, and antiprotozoal activities.^{[7][13]} For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown potent antileishmanial activity.^[4] The proposed mechanism for some nitro-heterocyclic compounds against protozoa involves the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to the parasite.^[14] Another hypothesized mechanism is the interaction with and depletion of intracellular thiols, such as trypanothione in trypanosomes, which are crucial for the parasite's antioxidant defense.^[15] A computational study has also suggested that nitroindazole derivatives may act by inhibiting cysteine peptidase A in Leishmania.^[14]



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Caption: Experimental Workflow for Antileishmanial Screening.

Quantitative Data

The following tables summarize key quantitative data for representative nitroindazole derivatives from various studies.

Table 1: Nitric Oxide Synthase Inhibition by 7-Nitroindazole

Compound	Target	Assay Type	IC50 Value	Reference
7-Nitroindazole	nNOS	NOS Activity Assay	~17 µg/mL	[16]

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

Compound ID	Target Species	IC ₅₀ (µM)	Reference
4	L. infantum	5.53	[17]
5	L. infantum	4	[17]
11	L. infantum	6	[17]
11	L. tropica	76	[17]
13	L. major	38	[17]
13	L. tropica	186	[17]

Table 3: In Vitro Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania

Compound	Target	IC ₅₀ Promastigotes (µM)	IC ₅₀ Amastigotes (µM)	Reference
Representative Compounds	Leishmania spp.	Generally < 2 µM	Not specified for all	[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of nitroindazole derivatives.

- Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.[17]
- Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes. [17]
- Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture. [17]
- Reaction: The mixture is stirred for 16 hours at room temperature.[17]
- Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.[17]
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.[17]
- Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.[17]
- Yield: This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).[17]
- Parasite Culture: Promastigote strains of Leishmania species (*L. infantum*, *L. tropica*, and *L. major*) are cultured in appropriate media.[17]
- Exposure to Compounds: The promastigotes are exposed to increasing concentrations of the synthesized nitroindazole derivatives.[17]
- MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.[17] The absorbance is then read using a spectrophotometer to determine the concentration at which 50% of the parasites are inhibited (IC₅₀).

- **Animal Preparation:** Male Sprague-Dawley rats are equipped with peritoneal/venous cannulae and a microdialysis probe in the hippocampal cortex.[16]
- **Compound Administration:** Rats receive 7-nitroindazole in peanut oil (25 mg/kg) intraperitoneally every 2 hours for 14 hours, or peanut oil alone as a control.[16]
- **Sample Collection:** Blood samples are obtained at timed intervals for serum 7-nitroindazole concentration analysis. Brain tissue microdialysate is collected every 20 minutes for the determination of extracellular 7-nitroindazole and nitric oxide levels.[16]
- **Analysis:** The concentration of 7-nitroindazole and nitric oxide is measured using appropriate analytical techniques (e.g., HPLC, NO sensor). A pharmacokinetic-pharmacodynamic model is then constructed to evaluate the effects of 7-nitroindazole on NOS activity.[16]

Conclusion

While specific data on **6-methyl-7-nitro-1H-indazole** remains elusive, the broader class of nitroindazoles presents a rich field for drug discovery. The primary and well-documented mechanism of action for many nitroindazoles is the inhibition of nitric oxide synthase, particularly the neuronal isoform, leading to neuroprotective effects. Furthermore, various nitroindazole derivatives exhibit potent anticancer and antimicrobial activities through diverse mechanisms, including induction of apoptosis and generation of oxidative stress. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this versatile class of compounds. Future studies are warranted to elucidate the specific mechanism of action of **6-methyl-7-nitro-1H-indazole** and to fully explore the structure-activity relationships within the nitroindazole family.

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